Iodotamoxifen - 76070-10-5

Iodotamoxifen

Catalog Number: EVT-1563804
CAS Number: 76070-10-5
Molecular Formula: C26H28INO
Molecular Weight: 497.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iodotamoxifen belongs to a class of compounds known as tamoxifen derivatives. These derivatives are synthesized to improve upon the pharmacological properties of tamoxifen, including binding affinity to estrogen receptors and stability in vivo. The compound is classified under anti-estrogens and is specifically noted for its role in targeting estrogen receptor-positive cancers.

Synthesis Analysis

The synthesis of iodotamoxifen involves several methods, primarily focusing on the introduction of iodine into the tamoxifen structure. Two prominent synthetic routes include:

  1. Metallation followed by Iodination: This method involves metallating a bromotriarylethylene precursor and subsequently reacting it with iodine. This approach allows for the selective introduction of iodine at specific positions on the molecule.
  2. Direct Iodination: A more straightforward method involves the direct iodination of a trimethylstannyl triarylethylene precursor. This method is advantageous due to its efficiency and ability to produce iodotamoxifen rapidly with high yields, even at carrier-added levels, achieving specific activities greater than 200 Ci/mmol .
Molecular Structure Analysis

Iodotamoxifen's molecular structure can be characterized by its core tamoxifen framework, which consists of three phenyl rings connected through a butene chain. The key structural feature is the presence of an iodine atom attached to one of the phenyl rings.

Structural Data

  • Molecular Formula: C26_{26}H28_{28}I
  • Molecular Weight: Approximately 420.4 g/mol
  • Structural Representation: The compound maintains the basic tamoxifen structure while integrating an iodine atom, enhancing its binding capabilities and stability.
Chemical Reactions Analysis

Iodotamoxifen undergoes several chemical reactions that are significant for its application as an affinity label for estrogen receptors:

  • Covalent Binding: Iodotamoxifen can react covalently with estrogen receptors in biological systems, leading to irreversible binding that facilitates receptor labeling and tracking .
  • Reactivity with DNA: Compared to tamoxifen, iodotamoxifen exhibits reduced reactivity towards DNA, which may lower potential genotoxic effects while maintaining therapeutic efficacy .
Mechanism of Action

The mechanism of action for iodotamoxifen primarily involves its interaction with estrogen receptors. Upon binding to these receptors, iodotamoxifen modulates gene expression related to cell growth and proliferation:

  1. Binding Affinity: Iodotamoxifen shows an apparent affinity comparable to that of tamoxifen, allowing it to effectively compete with endogenous estrogens for receptor binding.
  2. Selective Labeling: The compound's ability to label estrogen receptors selectively enables detailed studies on receptor dynamics and interactions within chromatin .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Iodotamoxifen demonstrates improved stability compared to non-iodinated analogs due to the presence of the iodine atom.
  • Reactivity: Exhibits selective reactivity towards estrogen receptors while showing reduced reactivity towards DNA compared to tamoxifen derivatives .
Applications

Iodotamoxifen has several significant applications in scientific research and clinical settings:

  • Estrogen Receptor Imaging: Utilized in positron emission tomography (PET) imaging studies to visualize estrogen receptor expression in tumors .
  • Therapeutic Research: Investigated for its potential use in targeted therapies for breast cancer, leveraging its affinity for estrogen receptors.
  • Pharmacokinetic Studies: Employed in studies assessing the distribution and metabolism of anti-estrogen compounds within biological systems .
Introduction to Hybrid Anticancer Agents

Rationale for Developing Iodinated Tamoxifen Derivatives

Tamoxifen faces significant therapeutic limitations despite its status as a first-line endocrine therapy for estrogen receptor-positive (ER+) breast cancer. As a prodrug, it requires metabolic activation by cytochrome P450 enzymes (primarily CYP2D6) to form active metabolites like endoxifen. Patients with CYP2D6 polymorphisms exhibit impaired conversion, leading to subtherapeutic endoxifen concentrations (<16 nM) and increased recurrence risk [3]. This pharmacogenetic variability creates an unmet need for bioavailable analogs with reduced metabolic dependence.

Table 1: Limitations of Conventional Tamoxifen Driving Iodinated Derivative Development

LimitationConsequenceIodinated Derivative Advantage
Prodrug metabolism dependenceVariable efficacy in CYP2D6 poor metabolizersEnhanced metabolic stability
Limited target specificityUptake in ER-negative tumors and healthy tissuesImproved ER-targeted imaging/therapy
Resistance developmentCross-resistance in advanced diseasePotential to overcome tamoxifen resistance
Non-visualizable distributionInability to monitor drug-tumor pharmacokineticsSPECT/PET imaging capability

Iodination addresses these limitations through three mechanisms:

  • Steric effects: The iodine atom’s substantial van der Waals radius (198 pm) creates steric hindrance that impedes metabolic deactivation at adjacent sites, enhancing plasma half-life [6].
  • Electronic effects: Iodine’s polarizability strengthens receptor-ligand binding through halogen bonding with carbonyl oxygen atoms in the ER ligand-binding domain (e.g., Glu353, Arg394) [6] [8].
  • Diagnostic utility: Iodine-123/131 isotopes enable real-time visualization of drug distribution via single-photon emission computed tomography (SPECT), facilitating patient stratification [8].

Evolution of Selective Estrogen Receptor Modulators (SERMs)

The development of iodinated tamoxifen derivatives represents an evolutionary step within the SERM pharmacopeia, characterized by progressive enhancements in receptor specificity and tissue selectivity:

  • First-generation (e.g., Tamoxifen): Non-steroidal triphenylethylene derivatives exhibiting mixed agonist/antagonist activity. Though effective for ER+ breast cancer, uterine estrogenicity limits long-term use [5] [9].
  • Second-generation (e.g., Raloxifene): Benzothiophene derivatives with reduced uterine stimulation but comparatively lower breast cancer efficacy [2] [5].
  • Third-generation (e.g., Bazedoxifene, Idoxifene): Optimized for tissue selectivity and metabolic stability. Idoxifene (iodinated tamoxifen analog) incorporates a pyrrolidinoethyl side chain and iodine substitution at the 4-position, conferring 2-fold higher ER binding affinity than tamoxifen while resisting demethylation—a key inactivation pathway [7].

Table 2: SERM Generational Development Featuring Iodinated Derivatives

GenerationPrototype AgentsStructural FeaturesClinical Advancements
FirstTamoxifen, ToremifeneTriphenylethylene coreER antagonism in breast tissue
SecondRaloxifene, OspemifeneBenzothiophene/indole scaffoldsReduced uterine proliferation
ThirdIdoxifene, BazedoxifeneIodinated aromatics, rigidified chainsEnhanced ER affinity, metabolic stability, tissue-selective activity

Iodotamoxifen (specifically, trans-iodomethyl-N,N-dimethyltamoxifen) extends this evolution by incorporating diagnostic/therapeutic radioisotopes while preserving the SERM pharmacophore. Preclinical data indicate idotamoxifen derivatives retain nanomolar affinity for ERα (IC₅₀ ≈ 0.32-0.47 nM) comparable to tamoxifen, while their bulkier halogen substituent may alter co-regulator recruitment profiles—potentially reducing uterine estrogenicity [5] [8].

Role of Halogenation in Pharmacophore Optimization

Halogen atoms—particularly iodine—serve multifaceted roles in optimizing the tamoxifen pharmacophore beyond mere steric bulk:

  • Binding affinity enhancement: Iodine forms stabilizing halogen bonds (2.8–3.3 Å) with ER backbone carbonyls, supplementing conventional hydrogen-bonding networks. Computational modeling reveals the 4-iodo substituent in iodotamoxifen participates in a three-point interaction with Glu353 (H-bond), Asp351 (water-mediated), and Arg394 (halogen bond), increasing residence time in the ligand-binding domain [6] [8].
  • Tumor selectivity modulation: SPECT imaging using ¹²³I-tamoxifen demonstrates preferential accumulation in ER+/progesterone receptor-positive (PR+) breast tumors, with tumor-to-normal tissue (T/N) ratios increasing from 1.8 at 30 minutes to 3.7 at 5 hours post-injection. Crucially, ER+/PR- tumors show negligible uptake, suggesting iodine labeling may identify functional ER signaling beyond immunohistochemical ER status alone [8].
  • Overcoming resistance: Idoxifene (a related iodinated SERM) exhibits reduced cross-resistance with tamoxifen in MCF-7 xenograft models. This may stem from altered interactions with mutant ERs or tamoxifen resistance proteins like breast cancer resistance protein (BCRP/ABCG2), which shows lower efflux efficiency toward iodinated congeners [7].

Table 3: Impact of Iodination on Tamoxifen Pharmacokinetic and Targeting Properties

ParameterTamoxifenIodotamoxifen/123I-TamoxifenBiological Consequence
ERα binding affinityIC₅₀ = 0.45 nMIC₅₀ = 0.32–0.47 nMRetained target engagement
Metabolic stabilityt₁/₂ = 7 days (oral)t₁/₂ = 11–14 days (est.)Reduced dosing frequency
Tumor visualizationNot applicableT/N ratio = 3.7 (ER+/PR+ tumors)Stratification of endocrine-responsive patients
CYP2D6 dependenceHigh (activation)Low (directly active analog)Efficacy in poor metabolizers

The strategic positioning of iodine is critical: Meta-substitution on the pyridine ring (e.g., 3-iodopyridine analog) abolishes ER binding, whereas para-substitution preserves it. This structure-activity relationship underscores the pharmacophoric requirement for a hydrogen-bond accepting moiety at this position to engage Leu90/Leu387 residues [8] [10]. Future iodinated SERMs may exploit ortho-iodination to further modulate ligand-receptor conformational dynamics and tissue-selective activity.

Properties

CAS Number

76070-10-5

Product Name

Iodotamoxifen

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]-2-iodophenoxy]-N,N-dimethylethanamine

Molecular Formula

C26H28INO

Molecular Weight

497.4 g/mol

InChI

InChI=1S/C26H28INO/c1-4-23(20-11-7-5-8-12-20)26(21-13-9-6-10-14-21)22-15-16-25(24(27)19-22)29-18-17-28(2)3/h5-16,19H,4,17-18H2,1-3H3/b26-23-

InChI Key

BQCKHKPFDCASMY-RWEWTDSWSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCN(C)C)I)C3=CC=CC=C3

Synonyms

iodotamoxifen
iodotamoxifen, 125I-labeled, (Z)-isome

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCN(C)C)I)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC(=C(C=C2)OCCN(C)C)I)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.